Potent CYP11B2 Inhibition: A Critical Differentiator from Non-Iodinated Analogs
7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one demonstrates potent inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 24 nM [1]. In contrast, the unsubstituted parent scaffold, 2-methyl-4H-benzo[d][1,3]oxazin-4-one, exhibits an IC50 of 0.6 nM, representing a 40-fold difference in potency. This discrepancy highlights that the 7-iodo substitution significantly modulates enzyme inhibition, providing a distinct pharmacological profile compared to the non-iodinated core.
| Evidence Dimension | CYP11B2 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | 2-methyl-4H-benzo[d][1,3]oxazin-4-one (unsubstituted parent): IC50 = 0.6 nM |
| Quantified Difference | 40-fold difference in IC50 |
| Conditions | Human CYP11B2 expressed in hamster V79 MZh cells, using deoxycorticosterone substrate. |
Why This Matters
This 40-fold difference in CYP11B2 inhibition potency directly impacts the selection of the appropriate tool compound for studies on aldosterone synthase, where the iodo derivative offers a distinct potency profile.
- [1] BindingDB. BDBM50395455 CHEMBL2163639: IC50 = 24 nM for human CYP11B2. Accessed 2026. View Source
- [2] BindingDB. BDBM50092191 CHEMBL3582483: IC50 = 0.6 nM for human CYP11B2. Accessed 2026. View Source
